molecular formula C29H25F3N4O4S B10910161 2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine CAS No. 1006340-93-7

2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10910161
CAS No.: 1006340-93-7
M. Wt: 582.6 g/mol
InChI Key: ZOPAHVAYZKMUQE-UHFFFAOYSA-N
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Description

2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and various substituents including dimethoxyphenyl, thienyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the pyrimidine ring and the various substituents. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine is unique due to its combination of a pyrazole ring, a pyrimidine ring, and multiple substituents, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

CAS No.

1006340-93-7

Molecular Formula

C29H25F3N4O4S

Molecular Weight

582.6 g/mol

IUPAC Name

2-[3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C29H25F3N4O4S/c1-16-26(17-8-10-20(37-2)22(13-17)39-4)35-36(27(16)18-9-11-21(38-3)23(14-18)40-5)28-33-19(24-7-6-12-41-24)15-25(34-28)29(30,31)32/h6-15H,1-5H3

InChI Key

ZOPAHVAYZKMUQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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